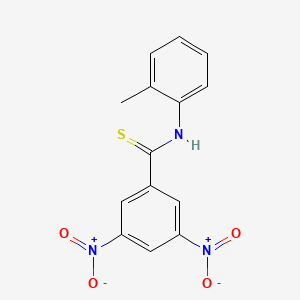
N-(2-Methylphenyl)-3,5-dinitrobenzene-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methylphenyl)-3,5-dinitrobenzene-1-carbothioamide is an organic compound that belongs to the class of thioureas It is characterized by the presence of a thiourea group attached to a benzene ring substituted with nitro groups and a methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylphenyl)-3,5-dinitrobenzene-1-carbothioamide typically involves the reaction of 2-methylphenylamine with 3,5-dinitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then treated with thiourea to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Methylphenyl)-3,5-dinitrobenzene-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitro groups can yield corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
N-(2-Methylphenyl)-3,5-dinitrobenzene-1-carbothioamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(2-Methylphenyl)-3,5-dinitrobenzene-1-carbothioamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Methylphenyl)-N’-(2-methylphenyl)thiourea: Similar structure but lacks the nitro groups.
3,5-Dinitrobenzoylthiourea: Similar structure but lacks the methylphenyl group.
Uniqueness
N-(2-Methylphenyl)-3,5-dinitrobenzene-1-carbothioamide is unique due to the presence of both nitro groups and a methylphenyl group, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
518068-01-4 |
|---|---|
Formule moléculaire |
C14H11N3O4S |
Poids moléculaire |
317.32 g/mol |
Nom IUPAC |
N-(2-methylphenyl)-3,5-dinitrobenzenecarbothioamide |
InChI |
InChI=1S/C14H11N3O4S/c1-9-4-2-3-5-13(9)15-14(22)10-6-11(16(18)19)8-12(7-10)17(20)21/h2-8H,1H3,(H,15,22) |
Clé InChI |
BTYDZBRBMRQROL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NC(=S)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Phenyl-4-[6-[2-phenyl-6-(6-pyridin-2-ylpyridin-2-yl)pyrimidin-4-yl]pyridin-2-yl]-6-(6-pyridin-2-ylpyridin-2-yl)pyrimidine](/img/structure/B14245178.png)
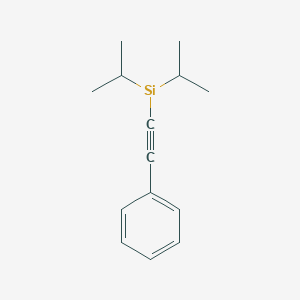

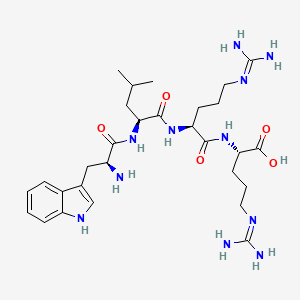
![N~2~,N~6~-Bis[2-(methylsulfanyl)phenyl]pyridine-2,6-dicarboxamide](/img/structure/B14245206.png)
![(2S,3R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutan-1-ol](/img/structure/B14245209.png)
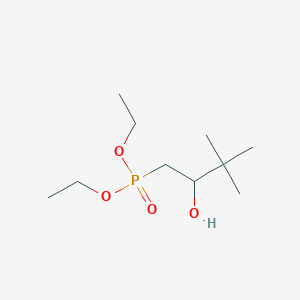
![6-chloro-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14245224.png)
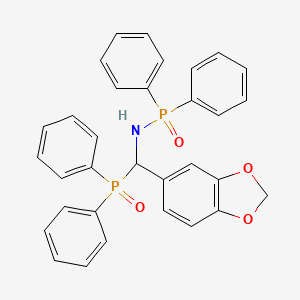
![7-amino-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B14245226.png)
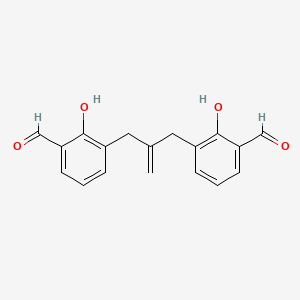

![2-bromo-N-[2-(2,6-dimethylanilino)-2-oxo-1-phenylethyl]-N-(2-methylpropyl)benzamide](/img/structure/B14245253.png)

